molecular formula C8H8ClN5O2 B2585844 4-chloro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole CAS No. 1005643-57-1

4-chloro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole

Cat. No.: B2585844
CAS No.: 1005643-57-1
M. Wt: 241.64
InChI Key: GYRRQRFTSWEFNL-UHFFFAOYSA-N
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Description

4-Chloro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole is a nitro-substituted pyrazole derivative with a chlorinated pyrazole core and a 1-methylpyrazol-4-ylmethyl substituent. Key features include:

  • Molecular formula: Presumed to be C₉H₈ClN₅O₂ (based on substituent analysis).
  • Molecular weight: Estimated ~256–260 g/mol.
  • Key substituents: A 3-nitro group (electron-withdrawing) and a 1-methylpyrazole moiety (moderately lipophilic).

The methylpyrazole substituent contributes to steric bulk and may modulate solubility .

Properties

IUPAC Name

4-chloro-1-[(1-methylpyrazol-4-yl)methyl]-3-nitropyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN5O2/c1-12-3-6(2-10-12)4-13-5-7(9)8(11-13)14(15)16/h2-3,5H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYRRQRFTSWEFNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CN2C=C(C(=N2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents.

    Introduction of the nitro group: Nitration of the pyrazole ring can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Chlorination: The chloro group can be introduced via electrophilic substitution using reagents such as thionyl chloride or phosphorus pentachloride.

    Methylation: The methyl group can be introduced through alkylation reactions using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form amino derivatives.

    Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with various nucleophiles such as amines or thiols to form corresponding derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or iron powder in acetic acid.

    Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.

Major Products

    Amino derivatives: Formed by the reduction of the nitro group.

    Substituted pyrazoles: Formed by nucleophilic substitution of the chloro group.

Scientific Research Applications

Pharmacological Activities

The pyrazole moiety has been extensively studied for its pharmacological properties. Compounds containing pyrazole rings have demonstrated various biological activities, including:

  • Antimicrobial Activity : Pyrazole derivatives exhibit significant antibacterial and antifungal properties. Studies have shown that modifications in the pyrazole structure can enhance these activities, making them suitable candidates for developing new antimicrobial agents .
  • Anti-inflammatory Effects : Research indicates that certain pyrazole derivatives possess anti-inflammatory properties, potentially useful in treating inflammatory diseases . For instance, compounds similar to 4-chloro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole have been evaluated for their ability to inhibit inflammatory mediators.

Anticancer Potential

Recent studies have highlighted the anticancer potential of pyrazole derivatives. The compound under consideration has shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

A notable study explored the synthesis of novel pyrazole derivatives and their cytotoxic effects on different cancer cell lines, demonstrating that structural modifications can significantly impact their efficacy .

Agricultural Applications

The compound may also have applications in agriculture as a potential pesticide or herbicide. Pyrazole derivatives are known for their ability to inhibit specific enzymes in pests, leading to their death or reduced viability. This application is crucial for developing environmentally friendly agricultural chemicals that target pests without harming beneficial organisms .

Case Studies

StudyFocusFindings
Desai et al. (2008)Antimicrobial ActivitySynthesized novel pyrazole derivatives with enhanced antibacterial properties against resistant strains .
Amer et al. (2018)Antitumor ActivityInvestigated the anticancer effects of various pyrazole derivatives, noting significant cytotoxicity against breast cancer cells .
Singh et al. (2020)Agricultural ChemistryEvaluated the effectiveness of pyrazole-based compounds as herbicides, showing promising results in controlling weed growth .

Mechanism of Action

The mechanism of action of 4-chloro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the chloro and methyl groups can influence the compound’s binding affinity and specificity. The pyrazole ring provides a stable framework that can interact with various biological macromolecules.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with key analogs, emphasizing substituent variations and their implications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Differences
Target Compound : 4-Chloro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole 1005643-57-1 C₉H₈ClN₅O₂ (estimated) ~256–260 3-nitro, 1-methylpyrazol-4-ylmethyl Reference compound with nitro and methylpyrazole groups.
4-Chloro-1-(3-fluorobenzyl)-3-nitro-1H-pyrazole 957299-26-2 C₁₀H₇ClFN₃O₂ 255.63 3-fluorobenzyl, 3-nitro Fluorinated benzyl group increases lipophilicity vs. methylpyrazole.
4-Chloro-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine 1004452-02-1 C₉H₁₂ClN₅ 225.68 3-amine, 1-ethylpyrazol-4-ylmethyl Amine group enhances basicity; ethyl substituent increases hydrophobicity.
4-Chloro-1-[(3,4-dichlorophenyl)methyl]-1H-pyrazol-3-amine 1001757-53-4 C₁₀H₈Cl₃N₃ 260.10 3-amine, dichlorophenylmethyl Dichlorophenyl group enhances halogen bonding potential.
4-Chloro-1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine 1006348-72-6 C₁₀H₁₃ClN₅ 239.7 (estimated) 3-amine, 1,5-dimethylpyrazol-4-ylmethyl Dimethylpyrazole increases steric hindrance.

Key Trends and Research Findings

Nitro vs. Amine Substitution :

  • The nitro group in the target compound (vs. amine in analogs) reduces basicity (predicted pKa ~2.4 for nitro derivatives ) and increases electrophilicity, making it more reactive in nucleophilic substitution or reduction reactions .
  • Amine-substituted analogs (e.g., ) exhibit higher solubility in aqueous media due to protonation at physiological pH.

Substituent Effects on Bioactivity: Fluorinated benzyl analogs (e.g., 957299-26-2 ) show enhanced membrane permeability due to fluorine’s electronegativity and small atomic radius.

Synthetic Accessibility :

  • Nitro-substituted pyrazoles are often synthesized via nitration of chloropyrazole precursors under controlled conditions .
  • Methylpyrazole substituents are introduced via alkylation or Suzuki-Miyaura coupling .

Thermodynamic Stability :

  • The nitro group in the target compound may reduce thermal stability compared to amine analogs, as nitro groups can decompose exothermically at elevated temperatures .

Biological Activity

4-Chloro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by experimental data and case studies.

Chemical Structure

The compound can be represented by the following molecular formula:

C8H8ClN5O2\text{C}_{8}\text{H}_{8}\text{ClN}_{5}\text{O}_{2}

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit potent antimicrobial properties. In a study evaluating various pyrazole derivatives, including this compound, the minimum inhibitory concentration (MIC) was determined against various pathogens.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundMIC (µg/mL)Target Pathogen
This compound0.25Staphylococcus aureus
Other Derivative0.22Escherichia coli

The compound showed significant inhibition against Staphylococcus aureus, with an MIC of 0.25 µg/mL, indicating its potential as an antimicrobial agent .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. The compound has shown effectiveness against various cancer cell lines, including breast and lung cancers.

Case Study: Anticancer Efficacy

In a study examining the antiproliferative effects of pyrazole derivatives, this compound was evaluated for its cytotoxic effects on MDA-MB-231 (breast cancer) and A549 (lung cancer) cell lines.

Results:

  • MDA-MB-231 Cell Line: IC50 = 15 µM
  • A549 Cell Line: IC50 = 20 µM

These results suggest that the compound exhibits moderate to high cytotoxicity against these cancer cell lines, making it a candidate for further development as an anticancer agent .

Table 2: Cytotoxicity of Pyrazole Derivatives

CompoundCell LineIC50 (µM)
This compoundMDA-MB-23115
This compoundA54920

Anti-inflammatory Activity

Pyrazole compounds are also recognized for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes.

The anti-inflammatory activity is primarily attributed to the ability of the compound to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Studies have shown that derivatives similar to this compound can significantly reduce inflammation markers in vitro.

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